molecular formula C11H7F4NO2 B2608440 2,7-Bis(difluoromethoxy)quinoline CAS No. 2253641-18-6

2,7-Bis(difluoromethoxy)quinoline

Cat. No.: B2608440
CAS No.: 2253641-18-6
M. Wt: 261.176
InChI Key: HMWGQSVAGTYMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,7-Bis(difluoromethoxy)quinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

2,7-Bis(difluoromethoxy)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(difluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its ability to interact with biological molecules, often leading to increased binding affinity and selectivity. This can result in the inhibition of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

2,7-Bis(difluoromethoxy)quinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in the specific positioning of the difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,7-bis(difluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO2/c12-10(13)17-7-3-1-6-2-4-9(18-11(14)15)16-8(6)5-7/h1-5,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWGQSVAGTYMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)OC(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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